molecular formula C11H17NO B2740490 1-Amino-5-phenylpentan-2-ol CAS No. 1466907-68-5

1-Amino-5-phenylpentan-2-ol

Cat. No.: B2740490
CAS No.: 1466907-68-5
M. Wt: 179.263
InChI Key: XIWJYCOTNSNTJW-UHFFFAOYSA-N
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Description

1-Amino-5-phenylpentan-2-ol is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an amino group (-NH2), a phenyl group (a benzene ring), and a hydroxyl group (-OH) attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-5-phenylpentan-2-ol can be synthesized through several synthetic routes. One common method involves the reaction of phenylacetonitrile with ethyl magnesium bromide followed by hydrolysis. Another approach is the reduction of 1-phenyl-2-pentanone using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The choice of reagents, solvents, and reaction conditions is crucial to achieving the desired product with minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-5-phenylpentan-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions typically involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions can be performed using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Oxidation of this compound can lead to the formation of corresponding aldehydes, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the substituents involved.

Scientific Research Applications

1-Amino-5-phenylpentan-2-ol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

1-Amino-5-phenylpentan-2-ol can be compared with other similar compounds such as 1-phenyl-2-pentanol and 1-amino-2-pentanol. While these compounds share structural similarities, this compound is unique due to the presence of both an amino group and a phenyl group on the same carbon chain. This combination of functional groups imparts distinct chemical and biological properties to the compound.

Comparison with Similar Compounds

  • 1-Phenyl-2-pentanol

  • 1-Amino-2-pentanol

  • 2-Amino-1-phenylpentan-3-ol

  • 3-Amino-1-phenylbutan-2-ol

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Properties

IUPAC Name

1-amino-5-phenylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c12-9-11(13)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWJYCOTNSNTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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